Reverse T3 is an isomer of the thyroid hormone 3,5,3'-triiodo-L-thyronine (T3). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] While T3 is a potent thyroid hormone, rT3 is considered biologically inactive in most tissues. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Both T3 and rT3 are produced from thyroxine (T4) through the process of monodeiodination. [, , , , ]
In scientific research, rT3 is primarily utilized as a biomarker for understanding thyroid hormone metabolism, especially in conditions of altered thyroidal economy, such as non-thyroidal illnesses (NTI), caloric deprivation, and certain physiological states like pregnancy. [, , , , , , , , , , , , , , , , , , , , , , , , , ] Specifically, elevated rT3 levels, often coupled with low T3 levels, are characteristic of the "low T3 syndrome" observed in these conditions. [, , , , , , , , ]
Exploring the Potential Biological Roles of rT3: While rT3 is generally considered inactive, some studies have suggested potential roles for rT3 in specific tissues or under certain conditions. [, ] Further research is needed to definitively determine if rT3 has any direct biological effects and to identify its potential targets and mechanisms of action.
3,3',5'-Triiodo-L-thyronine, commonly known as triiodothyronine or T3, is a thyroid hormone that plays a critical role in regulating metabolism, growth, and development in humans. It is synthesized in the thyroid gland and is one of the primary hormones produced by this gland, alongside thyroxine (T4). Triiodothyronine is classified as a non-steroidal hormone and is an iodinated derivative of the amino acid tyrosine.
The primary source of 3,3',5'-triiodo-L-thyronine is the thyroid gland, where it is synthesized from thyroxine through deiodination. It can also be obtained synthetically for research and therapeutic purposes.
The synthesis of 3,3',5'-triiodo-L-thyronine can be achieved through various methods. One notable approach involves the bromination of L-thyronine using bromoacetyl bromide in ethyl acetate under reflux conditions. This method allows for the efficient production of N-bromoacetyl-3,3',5-triiodo-L-thyronine, which can then be purified using high-speed counter-current chromatography. The synthesis process has been characterized by various analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .
The molecular formula of 3,3',5'-triiodo-L-thyronine is C15H12I3N0. It features three iodine atoms attached to the benzene ring structure of the tyrosine derivative. The specific arrangement of these iodine atoms is crucial for its biological activity.
3,3',5'-Triiodo-L-thyronine participates in various biochemical reactions within the body. It acts primarily through binding to thyroid hormone receptors located in the nucleus of target cells.
The mechanism of action for 3,3',5'-triiodo-L-thyronine involves its entry into target cells where it binds to nuclear thyroid hormone receptors. This binding induces conformational changes that lead to alterations in gene transcription. The primary effects include increased metabolic rate, enhanced protein synthesis, and modulation of carbohydrate metabolism.
3,3',5'-Triiodo-L-thyronine has several applications in scientific research and medicine:
3,3',5'-Triiodo-L-thyronine (reverse T3 or rT3) is an endogenous thyroid hormone metabolite generated via inner ring deiodination (IRD) of thyroxine (T4). This reaction is catalyzed by selenocysteine-containing deiodinases, which remove a specific iodine atom from the tyrosine ring of T4. The reaction occurs as follows:
T4 + reduced acceptor → rT3 + iodide + oxidized acceptor + H⁺
rT3 is biologically inert, serving as a key regulatory metabolite that modulates active thyroid hormone availability. Unlike outer ring deiodination (which activates T4 to T3), IRD inactivates thyroid hormones. The reaction occurs predominantly in peripheral tissues (e.g., liver, placenta, CNS) and is critical for maintaining thyroid homeostasis [2] [7] [9].
Table 1: Key Biochemical Features of rT3 Synthesis
Parameter | Detail |
---|---|
Precursor | Thyroxine (T4) |
Catalytic Reaction | Inner ring deiodination (5-deiodination) |
Primary Enzyme | Type 3 Deiodinase (DIO3) |
Essential Cofactor | Selenocysteine (Sec) |
Reaction Byproducts | Iodide (I⁻), H⁺ |
Tissue Localization | Placenta, fetal tissues, brain, liver |
Three deiodinase isoforms regulate thyroid hormone metabolism, with type 3 deiodinase (DIO3) being the primary generator of rT3:
DIO3’s catalytic mechanism involves a selenenyl-iodide intermediate, where selenocysteine attacks the iodine atom at position 5 of T4’s inner ring. This reaction is enhanced by halogen bonding between iodine’s σ-hole and selenolate anions [8] [10].
Table 2: Deiodinase Isoform Functions in rT3 Metabolism
Isoform | Activity on T4 | Primary Tissue Expression | Role in rT3 Pathway |
---|---|---|---|
DIO1 | IRD and ORD | Liver, Kidney, Thyroid | Minor rT3 production |
DIO2 | ORD only | Brain, Muscle, Brown Fat | No rT3 generation |
DIO3 | IRD only | Placenta, Fetal Tissues, CNS | Primary rT3-generating enzyme |
rT3 production is dynamically regulated by physiological states and diseases:
In consumptive hypothyroidism (e.g., large hemangiomas), pathological DIO3 overexpression causes massive T4/T3 → rT3 conversion, requiring high-dose thyroid hormone replacement [3] [9].
rT3 metabolism exhibits significant interspecies differences:
Metabolic clearance involves:
Table 3: Species-Specific rT3 Metabolic Profiles
Species | Primary rT3 Producer | Clearance Rate (mL/h·100g) | Unique Features |
---|---|---|---|
Human | DIO3 (placenta/fetal) | 5.37 (adult) | High sulfation capacity |
Rat | DIO1 (liver) | 12.8 | High DIO1 expression |
Tilapia | DIO3-like enzyme | 36.3 | rT3-glucuronide (rT3G) formation |
Mouse | DIO1/DIO3 | 18.9 | Rapid plasma clearance |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7